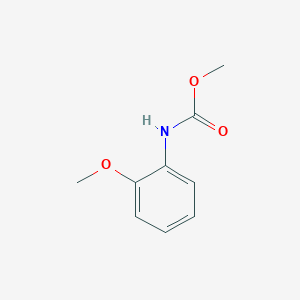

methyl N-(2-methoxyphenyl)carbamate

Beschreibung

Methyl N-(2-methoxyphenyl)carbamate is a carbamate derivative characterized by a methoxy substituent at the ortho position of the phenyl ring attached to the carbamate group. Its structure comprises a methyl ester (COOCH₃) and an aromatic amine linked via a carbonyl group. The compound has been synthesized through a Mo(CO)₆-promoted reaction between dimethyl carbonate and nitroarenes, achieving a high yield of 94% . Key spectroscopic data include:

- ¹H NMR: δ 3.78 (s, 3H, OCH₃), 3.85 (s, 3H, COOCH₃), and aromatic protons between δ 6.84–8.17 .

- ¹³C NMR: Peaks at δ 52.38 (COOCH₃) and 55.77 (OCH₃) .

Carbamates like this are studied for their biological activity, particularly in targeting enzymes such as topoisomerases, and their physicochemical properties influenced by substituent positioning .

Eigenschaften

CAS-Nummer |

14803-73-7 |

|---|---|

Molekularformel |

C9H11NO3 |

Molekulargewicht |

181.19 g/mol |

IUPAC-Name |

methyl N-(2-methoxyphenyl)carbamate |

InChI |

InChI=1S/C9H11NO3/c1-12-8-6-4-3-5-7(8)10-9(11)13-2/h3-6H,1-2H3,(H,10,11) |

InChI-Schlüssel |

MDPQDILMAPHQQT-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC=C1NC(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Methyl-N-(2-Methoxyphenyl)carbamate kann durch eine modifizierte Hofmann-Umlagerungsreaktion synthetisiert werden. Der Prozess beinhaltet die Reaktion von p-Methoxybenzamid mit N-Bromsuccinimid und 1,8-Diazabicyclo[5.4.0]undec-7-en in Methanol. Das Reaktionsgemisch wird unter Rückfluss erhitzt, gefolgt von der Reinigung durch Flashsäulenchromatographie und Umkristallisation .

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für Methyl-N-(2-Methoxyphenyl)carbamate beinhalten in der Regel ähnliche Synthesewege, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und automatisierten Reinigungssystemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen: Methyl-N-(2-Methoxyphenyl)carbamate durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Methoxygruppe kann oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Die Carbamategruppe kann reduziert werden, um Amine zu bilden.

Substitution: Elektrophile Substitutionsreaktionen können am aromatischen Ring auftreten, insbesondere an den ortho- und para-Positionen relativ zur Methoxygruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Elektrophile Reagenzien wie Brom und Salpetersäure werden unter sauren Bedingungen eingesetzt.

Hauptprodukte:

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Amine und verwandte Verbindungen.

Substitution: Halogenierte und nitrierte Derivate.

Wissenschaftliche Forschungsanwendungen

Methyl-N-(2-Methoxyphenyl)carbamate hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter Enzyminhibition und antimikrobielle Eigenschaften.

Medizin: Es laufen Forschungsarbeiten, um sein Potenzial als pharmazeutisches Zwischenprodukt und seine Rolle in der Wirkstoffentwicklung zu untersuchen.

Industrie: Es wird bei der Synthese von Agrochemikalien, Farbstoffen und anderen industriellen Chemikalien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von Methyl-N-(2-Methoxyphenyl)carbamate beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Carbamategruppe kann kovalente Bindungen mit nukleophilen Stellen an Enzymen bilden, was zur Enzyminhibition führt. Die Methoxygruppe erhöht die Lipophilie der Verbindung, was ihre Interaktion mit Lipidmembranen und zellulären Zielstrukturen erleichtert .

Ähnliche Verbindungen:

- Methyl-N-(4-Methoxyphenyl)carbamate

- Methyl-N-(3-Methoxyphenyl)carbamate

- Methyl-N-(2,4-Dimethoxyphenyl)carbamate

Vergleich: Methyl-N-(2-Methoxyphenyl)carbamate ist aufgrund der Position der Methoxygruppe am Phenylring einzigartig. Dieser Positionsunterschied beeinflusst seine Reaktivität und Interaktion mit biologischen Zielstrukturen. Beispielsweise kann die ortho-Position der Methoxygruppe in Methyl-N-(2-Methoxyphenyl)carbamate zu unterschiedlichen sterischen und elektronischen Effekten führen im Vergleich zu den para- oder meta-Positionen in ähnlichen Verbindungen .

Wirkmechanismus

The mechanism of action of methyl N-(2-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. The methoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.